

Spectroscopic Data for tert-Butyl 2ethylperoxybutyrate: A Technical Overview

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Compound of Interest		
Compound Name:	tert-Butyl 2-ethylperoxybutyrate	
Cat. No.:	B1618040	Get Quote

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Introduction

tert-Butyl 2-ethylperoxybutyrate, with the CAS Number 2550-33-6, is an organic peroxide of interest in various chemical synthesis applications. This technical guide aims to provide a comprehensive overview of its spectroscopic data. However, a thorough search of available scientific literature, chemical databases, and patent filings has revealed a significant lack of publicly accessible experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this specific compound.

While commercial suppliers list **tert-Butyl 2-ethylperoxybutyrate**, often under trade names such as Trigonox 27, detailed analytical data and experimental spectra are not provided in their public documentation.[1][2][3][4][5] The compound is also mentioned in patents related to polymer chemistry, but these documents do not disclose its spectroscopic characterization.

This guide will therefore present predicted spectroscopic information and general experimental protocols applicable to the synthesis and analysis of similar tert-butyl peroxy esters, providing a foundational understanding for researchers working with this or structurally related compounds.

Predicted Spectroscopic Data

Due to the absence of experimental spectra, this section provides predicted data based on the chemical structure of **tert-Butyl 2-ethylperoxybutyrate**. These predictions can serve as a



preliminary guide for characterization.

Table 1: Predicted Mass Spectrometry Data

Adduct Ion	Predicted m/z
[M+H] ⁺	189.14853
[M+Na] ⁺	211.13047
[M-H] ⁻	187.13397
[M+NH ₄] ⁺	206.17507

Data sourced from computational predictions.

General Experimental Protocols

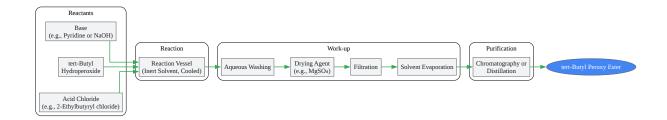
The following are generalized experimental methodologies for the synthesis and spectroscopic analysis of tert-butyl peroxy esters, which can be adapted for **tert-Butyl 2-ethylperoxybutyrate**.

Synthesis of tert-Butyl Peroxy Esters

A common method for the synthesis of tert-butyl peroxy esters involves the reaction of a suitable acid chloride with tert-butyl hydroperoxide in the presence of a base.

Workflow for the Synthesis of a tert-Butyl Peroxy Ester:





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Caption: General workflow for the synthesis of a tert-butyl peroxy ester.

Spectroscopic Analysis Protocols

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
- ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include a singlet for the tert-butyl protons, and multiplets for the ethyl and butyrate protons.
- 13C NMR: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the carbonyl carbon, the quaternary carbons of the tert-butyl group, and the carbons of the ethyl and butyrate chains.
- 2. Infrared (IR) Spectroscopy:
- Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).



- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks to observe would be the C=O stretch of the ester group (typically around 1750-1780 cm⁻¹) and C-H stretching vibrations.
- 3. Mass Spectrometry (MS):
- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- Analysis: The resulting mass spectrum would be analyzed for the molecular ion peak and characteristic fragmentation patterns. For tert-butyl peroxy esters, a common fragmentation is the loss of the tert-butoxy radical.

Conclusion and Future Outlook

While a comprehensive technical guide with experimental spectroscopic data for **tert-Butyl 2-ethylperoxybutyrate** cannot be provided at this time due to the lack of publicly available information, this document offers a foundational understanding based on predicted data and generalized experimental protocols. It is anticipated that as this compound is utilized more extensively in research and industry, detailed experimental data will become available in the scientific literature. Researchers are encouraged to perform their own spectroscopic characterization upon synthesis or acquisition of this compound and to contribute this data to public databases to enrich the collective knowledge base.

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